Substance P antagonist receptor quantifier F-18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

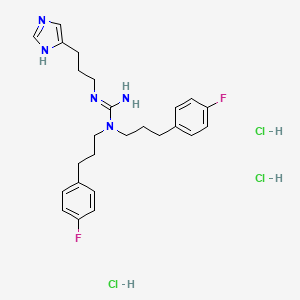

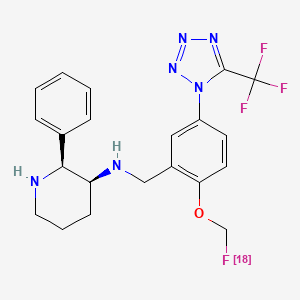

[18F]SPA-RQ es un radioligando utilizado en la tomografía por emisión de positrones (PET) para visualizar y cuantificar los receptores de neuroquinina-1 (NK1) en el cerebro humano. Este compuesto está marcado con flúor-18, un isótopo radiactivo, lo que permite una imagen de alta especificidad de los receptores NK1. Estos receptores están involucrados en varias funciones y disfunciones del sistema nervioso central, lo que convierte a [18F]SPA-RQ en una herramienta valiosa en la investigación clínica y el descubrimiento de fármacos .

Métodos De Preparación

La preparación de [18F]SPA-RQ implica radiosíntesis automatizada utilizando un módulo de síntesis comercial modificado (TRACERlab FXF-N; GE Medical Systems) con un reactor auxiliar de enfriamiento-calentamiento robótico hecho a medida. La síntesis comienza con el ion [18F]fluoruro producido por ciclotrón, que luego se utiliza para marcar el compuesto precursor. Todo el proceso dura aproximadamente 150 minutos y da como resultado una alta pureza radioquímica (>99%) y pureza química. El rendimiento radioquímico global corregido por desintegración es de alrededor del 15±2% .

Análisis De Reacciones Químicas

[18F]SPA-RQ experimenta varias reacciones químicas durante su síntesis y aplicación. Las reacciones principales incluyen:

Sustitución nucleófila: El ion [18F]fluoruro reemplaza un grupo saliente en el compuesto precursor para formar el producto final marcado radiactivamente.

Hidrólisis: Durante la síntesis, pueden ocurrir reacciones de hidrólisis, lo que lleva a la formación de metabolitos hidrófilos.

Oxidación y reducción: Estas reacciones son menos comunes pero pueden ocurrir en condiciones específicas, afectando la estabilidad y pureza del compuesto

Aplicaciones Científicas De Investigación

[18F]SPA-RQ se utiliza principalmente en imágenes PET para estudiar la distribución y función de los receptores NK1 en el cerebro y los tejidos periféricos. Sus aplicaciones incluyen:

Investigación neuro psiquiátrica: Investigar el papel de los receptores NK1 en condiciones como la depresión, la ansiedad y la esquizofrenia.

Desarrollo de fármacos: Evaluar la eficacia y la ocupación del receptor de los antagonistas del receptor NK1 en ensayos clínicos.

Estudios neuroanatómicos: Mapear la distribución de los receptores NK1 en el cerebro para comprender su papel en varios procesos fisiológicos y patológicos

Mecanismo De Acción

[18F]SPA-RQ se une selectivamente a los receptores NK1, que son receptores acoplados a proteínas G que median los efectos de las taquikininas como la sustancia P. Tras la unión, [18F]SPA-RQ permite la visualización de la distribución y densidad del receptor NK1 utilizando imágenes PET. La unión de [18F]SPA-RQ a los receptores NK1 está influenciada por la presencia de ligandos endógenos y antagonistas de los receptores, que pueden modular la captación y distribución del radioligando .

Comparación Con Compuestos Similares

Compuestos similares a [18F]SPA-RQ incluyen otros radioligandos utilizados para la imagen PET de los receptores NK1, como [11C]GR205171 y [18F]FE-SPA-RQ. En comparación con estos compuestos, [18F]SPA-RQ ofrece una mayor radiactividad específica y una mejor resolución de imagen debido a las propiedades del flúor-18. Además, se ha demostrado que [18F]SPA-RQ tiene un perfil de unión y propiedades cinéticas favorables, lo que lo convierte en una opción preferida para estudiar los receptores NK1 tanto en entornos preclínicos como clínicos .

Propiedades

Número CAS |

262598-99-2 |

|---|---|

Fórmula molecular |

C21H22F4N6O |

Peso molecular |

449.4 g/mol |

Nombre IUPAC |

(2S,3S)-N-[[2-((18F)fluoranylmethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine |

InChI |

InChI=1S/C21H22F4N6O/c22-13-32-18-9-8-16(31-20(21(23,24)25)28-29-30-31)11-15(18)12-27-17-7-4-10-26-19(17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,17,19,26-27H,4,7,10,12-13H2/t17-,19-/m0/s1/i22-1 |

Clave InChI |

KSKJMSAKVZSMMV-LBXDGNDASA-N |

SMILES |

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF |

SMILES isomérico |

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OC[18F] |

SMILES canónico |

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(18F)-(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine (18F)SPA-RQ (2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine SPA-RQ |

Origen del producto |

United States |

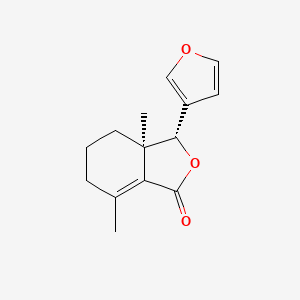

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

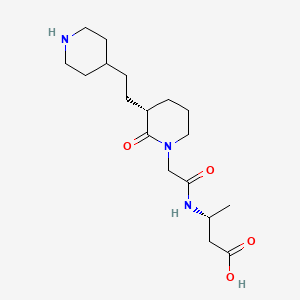

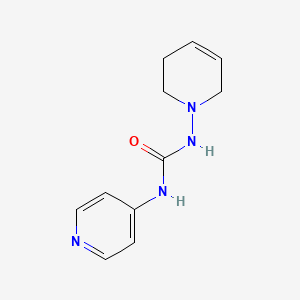

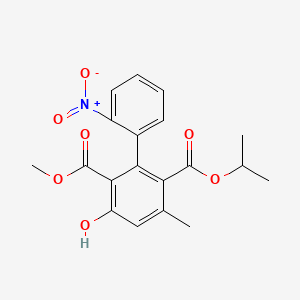

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)

![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)